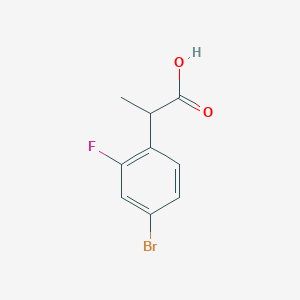

2-Fluoro-4-bromophenylpropanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-bromo-2-fluorophenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5(9(12)13)7-3-2-6(10)4-8(7)11/h2-5H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGOFQURBSJRNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Bromophenylpropanoic Acid and Its Derivatives

Direct Synthesis Strategies

Direct synthesis strategies for 2-fluoro-4-bromophenylpropanoic acid and its derivatives primarily involve the construction of the 2-fluoro-4-bromobiphenyl core, followed by the introduction of the propanoic acid side chain. These methods rely on established organic reactions and catalytic processes.

Conventional Organic Synthesis Routes

Conventional routes to this compound typically begin with the synthesis of the key intermediate, 4-bromo-2-fluorobiphenyl (B126189). One documented method starts from o-fluoroaniline. google.com The synthesis involves the bromination of o-fluoroaniline, followed by a diazotization reaction and subsequent coupling with benzene (B151609) to form the biphenyl (B1667301) structure.

A detailed synthetic patent describes a process starting with the bromination of o-fluoroaniline in dichloromethane (B109758) with bromine and tetrabutylammonium (B224687) bromide. google.com The resulting 2-fluoro-4-bromoaniline is then subjected to a Sandmeyer-type reaction. In this step, the aniline (B41778) is treated with isopropyl nitrite (B80452) in the presence of anhydrous magnesium sulfate, trifluoroacetic acid, and cuprous chloride to generate the diazonium salt, which then couples with benzene to yield 4-bromo-2-fluorobiphenyl. google.com The crude product is purified by vacuum distillation. google.com

Once the 4-bromo-2-fluorobiphenyl is obtained, the propanoic acid side chain can be introduced through various classical methods, such as a Friedel-Crafts acylation followed by reduction and oxidation, or by conversion to an organometallic reagent followed by reaction with a suitable three-carbon synthon.

Palladium-Mediated Coupling Reactions for Aryl Formation

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of the biphenyl core of this compound. These reactions offer a versatile and efficient alternative to traditional methods. The general approach involves the coupling of an aryl halide with an arylboronic acid (Suzuki coupling), an arylzinc reagent (Negishi coupling), or an aryl Grignard reagent (Kumada coupling).

For the synthesis of the 2-fluoro-4-bromobiphenyl scaffold, a Suzuki coupling would typically involve the reaction of a 1-bromo-2-fluoro-4-substituted benzene with a phenylboronic acid, or a 2-fluoro-4-bromophenylboronic acid with a phenyl halide, in the presence of a palladium catalyst and a base. The choice of ligands for the palladium catalyst is crucial for the success of these couplings, with ligands such as BrettPhos and RuPhos showing broad applicability in C-N cross-coupling reactions, a related class of transformations. ekb.eg

The efficiency of palladium-catalyzed couplings can be influenced by the nature of the reactants and the reaction conditions. For instance, in the coupling of fluoroalkylamines with aryl halides, the use of weaker bases like potassium phenoxide (KOPh) has been shown to be effective, especially when strong bases could lead to side reactions or degradation of the product. nih.govresearchgate.net While this applies to C-N bond formation, the principles of using tailored conditions to accommodate sensitive functional groups are broadly relevant.

Strategies for Carboxylic Acid Formation

With the 2-fluoro-4-bromobiphenyl core in hand, the final step is the introduction of the propanoic acid side chain. Several established methods can be employed for this transformation.

One common strategy is the hydrolysis of a nitrile . This involves the introduction of a cyanomethyl group onto the biphenyl ring, followed by hydrolysis to the carboxylic acid. For example, 2-(4-methylphenyl)propionic acid can be synthesized from p-xylene (B151628) by chlorination to p-methylbenzyl chloride, followed by a nitrilation reaction to form p-methylbenzyl cyanide. mdpi.com Methylation of the cyanide and subsequent hydrolysis yields the final product. mdpi.com A similar sequence could be envisioned for this compound.

Another widely used method is the carboxylation of a Grignard reagent . nih.gov This would involve the formation of a Grignard reagent from a 2-(2-fluoro-4-bromobiphenyl)ethyl halide, followed by reaction with carbon dioxide to give the carboxylate salt, which is then acidified to yield the carboxylic acid. nih.gov

The oxidation of a suitable precursor is also a viable route. For instance, the oxidation of a primary alcohol or an aldehyde attached to the biphenyl core would yield the carboxylic acid. nih.gov Strong oxidizing agents like potassium permanganate (B83412) or Jones reagent are often used for this purpose. nih.gov

Asymmetric and Enantioselective Synthesis

Given that the biological activity of many 2-arylpropionic acids resides in a single enantiomer, asymmetric synthesis is of paramount importance. These strategies aim to produce enantiomerically enriched this compound.

Enantioselective Fluorination Approaches

Enantioselective fluorination represents a direct approach to installing the fluorine atom in a stereocontrolled manner. While specific examples for the direct enantioselective fluorination to produce this compound are not extensively documented, general principles of asymmetric fluorination can be applied.

Catalytic asymmetric fluorination often employs electrophilic fluorine sources in the presence of a chiral catalyst. mdpi.com These catalysts can be chiral metal complexes or organocatalysts. For instance, chiral aryl iodide catalysts have been used for the diastereo- and enantioselective fluoroamination of alkenes. nih.gov In this process, a chiral aryl iodide, in combination with an oxidant and a fluoride (B91410) source, generates a chiral iodonium (B1229267) species that facilitates the stereoselective addition of fluorine and a nitrogen-containing group across the double bond. nih.gov A similar strategy could potentially be adapted for the fluorination of a suitable precursor to this compound.

Organocatalytic methods have also emerged as powerful tools for asymmetric fluorination. mdpi.com Chiral amines, phosphoric acids, and other small organic molecules can catalyze the enantioselective addition of fluorine to various substrates. For example, the enantioselective fluorinative dearomatization of tryptamine (B22526) derivatives has been achieved using a chiral phosphate (B84403) anion as a phase-transfer catalyst with an electrophilic fluorine source. mdpi.com

Dynamic Kinetic Resolution Techniques for Stereochemical Control

Dynamic kinetic resolution (DKR) is a highly efficient method for the synthesis of enantiomerically pure compounds from a racemic mixture. In DKR, one enantiomer of a racemic starting material is selectively reacted while the other enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer.

Non-enzymatic DKR has been successfully applied to racemic α-arylalkanoic acids, the class of compounds to which this compound belongs. rsc.org An efficient protocol involves the use of pivalic anhydride (B1165640), a chiral acyl-transfer catalyst such as (+)-benzotetramisole (BTM), and a base like diisopropylethylamine in a polar solvent. rsc.orgresearchgate.net This system facilitates the enantioselective esterification of the racemic acid, with the unreacted enantiomer undergoing rapid racemization. rsc.org This method has been used for the synthesis of chiral nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. rsc.org

A study on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids, a closely related substrate, also utilized (+)-BTM as a chiral acyl-transfer catalyst. mdpi.com The process involved the enantioselective esterification of the racemic acid with an achiral alcohol in the presence of the catalyst, yielding the corresponding chiral ester and the unreacted chiral carboxylic acid with high enantiomeric excesses. mdpi.com The selectivity of this resolution was found to be influenced by the electronic properties of the substituents on the aryl ring. mdpi.com

Chiral Auxiliary-Assisted Syntheses

The use of chiral auxiliaries is a cornerstone of asymmetric synthesis, providing a reliable method for controlling stereochemistry. wikipedia.org This strategy involves the temporary attachment of a chiral molecule to a prochiral substrate. The auxiliary then directs a subsequent diastereoselective reaction, after which it is cleaved to yield the enantiomerically enriched product. sigmaaldrich.com This approach has been widely applied to the synthesis of chiral carboxylic acids.

Prominent examples of chiral auxiliaries used in asymmetric alkylations include Evans oxazolidinones, pseudoephedrine amides, and camphorsultams. nih.govspringerprofessional.de In a typical sequence for synthesizing a chiral 2-arylpropanoic acid, the journey begins with the acylation of the chiral auxiliary. For instance, an oxazolidinone can be deprotonated with a strong base like n-butyllithium and then reacted with an acyl chloride, such as (2-fluoro-4-bromophenyl)acetyl chloride, to form an N-acyl oxazolidinone. wikipedia.org

The key stereodetermining step is the diastereoselective alkylation of the enolate derived from this N-acyl imide. The chiral auxiliary creates a sterically hindered environment, forcing the incoming electrophile (e.g., methyl iodide) to approach from the less hindered face of the enolate. The choice of base and reaction conditions can influence the geometry of the enolate and, consequently, the stereochemical outcome. researchgate.net Finally, the auxiliary is removed, typically through hydrolysis under acidic or basic conditions, to release the desired chiral this compound. researchgate.net

Table 1: Comparison of Common Chiral Auxiliaries in Asymmetric Alkylation

| Chiral Auxiliary | Typical Acylation Method | Key Alkylation Step | Common Cleavage Method |

| Evans Oxazolidinones | Deprotonation (n-BuLi), then reaction with acyl chloride. wikipedia.org | Formation of a boron or titanium enolate, followed by reaction with an electrophile. researchgate.net | LiOH/H₂O₂; Acid Hydrolysis. |

| Pseudoephedrine | Direct amidation with the carboxylic acid or its derivative. | Deprotonation with a lithium amide base to form a Z-enolate, then alkylation. | Mild acidic hydrolysis. |

| Camphorsultam | Acylation via the corresponding acyl chloride. | Enolization followed by reaction with an alkyl halide. researchgate.net | Saponification (LiOH) followed by acidification. |

Catalytic Asymmetric Transformations

Catalytic asymmetric synthesis represents a more atom-economical approach, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. For the synthesis of chiral 2-arylpropanoic acids, catalytic asymmetric hydrogenation of a corresponding α,β-unsaturated acrylic acid precursor is a highly effective method.

In this context, a substrate like (E/Z)-2-(2-fluoro-4-bromophenyl)acrylic acid would be hydrogenated using a chiral transition metal catalyst. The most successful catalysts for this transformation are typically complexes of rhodium or ruthenium with chiral phosphine (B1218219) ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) or its analogs.

The mechanism involves the coordination of the olefin of the acrylic acid to the chiral metal center. The pre-existing chirality of the ligand environment forces this coordination to occur in a specific facial manner. Subsequent oxidative addition of hydrogen followed by migratory insertion and reductive elimination delivers the hydrogen atoms to one face of the double bond, establishing the stereocenter with high enantioselectivity.

Table 2: Representative Catalytic Systems for Asymmetric Hydrogenation

| Catalyst Type | Chiral Ligand Example | Typical Substrate | Key Advantage |

| Rhodium-based | (R)-BINAP | α-Aryl acrylic acids | High activity and enantioselectivity for a range of substrates. |

| Ruthenium-based | (S)-MeO-BIPHEP | β-Keto esters (precursors) | Excellent performance under various pressures and temperatures. |

| Iridium-based | Chiral P,N-ligands | Unfunctionalized olefins | Useful for substrates lacking a coordinating group near the double bond. |

Advanced Reaction Mechanisms in Synthesis

Understanding the underlying mechanisms of key synthetic reactions is crucial for optimizing conditions and expanding the scope of these transformations.

Carbon-Hydrogen Bond Activation and Functionalization

C-H activation is a powerful strategy that allows for the direct conversion of ubiquitous but inert C-H bonds into new chemical bonds, streamlining synthetic pathways. In the context of synthesizing derivatives of this compound, a late-stage C-H functionalization could be envisioned to introduce further complexity. For example, a palladium-catalyzed C-H arylation could be used to modify the phenyl ring. The mechanism typically involves a directing group (such as an amide or a carboxylic acid itself) that coordinates to the metal catalyst (e.g., Pd(II)), positioning it in proximity to a specific C-H bond. This is followed by a concerted metalation-deprotonation step to form a palladacycle intermediate. This intermediate then undergoes reductive elimination with a coupling partner to form the new C-C bond and regenerate the active catalyst.

Halogen-Metal Exchange Reactions and Organolithium Chemistry

Halogen-metal exchange is a fundamental transformation in organometallic chemistry, enabling the conversion of an organic halide into a potent nucleophilic organometallic reagent. wikipedia.org For a molecule like this compound, this reaction would typically be performed on a precursor such as 1-bromo-3-fluorobenzene.

The mechanism involves the reaction of the aryl bromide with an alkyllithium reagent, commonly n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an ethereal solvent like THF. wikipedia.orgnih.gov This is not a simple nucleophilic substitution but rather proceeds through an "ate" complex. The rate of exchange follows the trend I > Br > Cl, making the bromo-substituent the reactive site. wikipedia.org The result is the formation of a (2-fluoro-4-lithiophenyl) species. This highly reactive organolithium compound can then be trapped with a suitable electrophile. To install the propanoic acid side chain, one could react the aryllithium with carbon dioxide (CO₂) to form a lithium carboxylate, which upon acidic workup yields 2-fluoro-4-bromobenzoic acid. pressbooks.pub This could then be further elaborated to the target propanoic acid.

Decarboxylative Fluoroalkylation Strategies

Decarboxylative strategies offer a powerful means to install functional groups by using carboxylic acids as readily available starting materials. nih.gov While the target molecule is a carboxylic acid, this methodology is relevant for creating analogs or precursors. Decarboxylative fluoroalkylation, for example, allows for the replacement of a carboxyl group with a fluorinated alkyl chain. uga.edunih.gov

These reactions often proceed through radical mechanisms or copper-mediated pathways. nih.govresearchgate.net For instance, a β,γ-unsaturated carboxylic acid can react with an electrophilic trifluoromethylating reagent (like a Togni reagent) in the presence of a copper catalyst. The proposed mechanism suggests that the copper facilitates both the decarboxylation of the carboxylate and the activation of the fluoroalkylating agent, leading to the formation of a new carbon-CF₃ bond. nih.gov

General Mechanisms of Carboxylic Acid Derivative Reactions

The carboxylic acid functional group is a versatile hub for chemical transformations, primarily through nucleophilic acyl substitution. libretexts.orgkhanacademy.org This mechanism allows for the interconversion of carboxylic acids and their derivatives, such as esters, amides, and acid chlorides. khanacademy.orgyoutube.com

The reaction proceeds via a two-step addition-elimination pathway. A nucleophile first attacks the electrophilic carbonyl carbon, breaking the C=O pi bond and forming a tetrahedral intermediate. youtube.com In the second step, the carbonyl double bond reforms by expelling a leaving group. The reactivity of the carboxylic acid derivative is determined by the ability of the leaving group to depart; chloride is an excellent leaving group, making acid chlorides the most reactive derivatives, while -NH₂ is a poor leaving group, making amides the least reactive. libretexts.org

To convert this compound into its more reactive acid chloride, one would use a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. libretexts.org The mechanism with thionyl chloride involves the initial formation of a chlorosulfite intermediate, which then undergoes an intramolecular nucleophilic attack by the chloride ion to yield the acid chloride, sulfur dioxide, and HCl. khanacademy.org This acid chloride can then be easily converted to esters or amides by reaction with the corresponding alcohol or amine nucleophile.

Synthesis of Structural Analogs and Derivatives

The chemical scaffold of this compound serves as a versatile starting point for the generation of a diverse range of derivatives. Methodologies for creating these analogs often involve the modification of the phenyl ring, the propanoic acid side chain, or the carboxylic acid group itself.

The 2-arylpropanoic acid motif, exemplified by structures like this compound, is a key component in many pharmacologically active compounds. The derivatization of the carboxylic acid function allows for its integration into various heterocyclic systems. For instance, a closely related analog, 2-(2-fluoro-4-biphenylyl)propionic acid, has been successfully used to synthesize a series of 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,4-triazines. nih.gov This process typically begins with the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride or an ester, which can then undergo cyclization reactions with appropriate binucleophilic reagents.

For example, the synthesis of 1,3,4-oxadiazole (B1194373) derivatives can be achieved by reacting the corresponding acid hydrazide with an appropriate reagent. Similarly, triazole and thiadiazole rings can be formed through established synthetic routes starting from the parent arylpropanoic acid. nih.gov These transformations highlight the utility of the this compound scaffold in generating libraries of complex molecules for biological screening.

Further illustrating the incorporation into complex structures, derivatives of 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have been synthesized and evaluated for their anti-inflammatory properties. nih.gov This demonstrates how modifications at the 4-position of the phenyl ring can lead to the development of new therapeutic agents.

The carboxylic acid group of this compound is readily converted into a variety of derivatives, including esters and amides. These modifications are often performed to alter the pharmacokinetic properties of the parent compound or to facilitate further synthetic transformations.

Esterification: Ester derivatives can be prepared through standard acid-catalyzed esterification with an alcohol. For instance, the synthesis of ethyl 2-(2-fluoro-4-biphenylyl)propionate is a key step in some synthetic routes to related compounds. patsnap.com This reaction is typically carried out by refluxing the carboxylic acid in the presence of the corresponding alcohol and a catalytic amount of a strong acid.

Amidation: Amide derivatives are commonly synthesized by activating the carboxylic acid followed by reaction with an amine. A general method for amide formation involves the use of coupling agents. In one example, 2-(benzofuran-2-yl)propanoic acid was reacted with 4-amino-3-fluorophenol (B140874) using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) as a coupling agent to yield the corresponding amide. nih.gov This methodology is directly applicable to this compound for the synthesis of a wide range of amide derivatives. Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines. nih.gov

| Reagent 1 | Reagent 2 | Product | Reference |

| 2-(Benzofuran-2-yl)propanoic acid | 4-Amino-3-fluorophenol | 2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)propanamide | nih.gov |

| Carboxylic Acid | Amine | Amide | nih.gov |

The synthesis of arylpropanoic acids bearing both fluorine and bromine substituents can be approached through several strategic routes. One prominent method involves a cross-coupling reaction. A patented method for a structurally similar compound, 2-(2-fluoro-4-biphenylyl)propionic acid, utilizes a Reformatsky-type reaction. In this synthesis, a zinc reagent is first prepared from ethyl 2-bromopropionate. This organozinc compound is then coupled with 4-bromo-2-fluorobiphenyl in the presence of a nickel catalyst to form the corresponding ethyl 2-(2-fluoro-4-biphenylyl)propionate, which is subsequently hydrolyzed to the final acid. patsnap.com This strategy could be adapted for the synthesis of this compound by using an appropriately substituted aryl halide.

Another approach focuses on the direct halogenation of a precursor molecule. For example, the bromination of 2-methyl-2-phenylpropanoic acid in an aqueous medium has been shown to selectively yield 2-(4-bromophenyl)-2-methylpropanoic acid. google.compatsnap.com While this example does not include the fluoro-substituent, it demonstrates the feasibility of direct bromination on the aromatic ring of a phenylpropanoic acid derivative.

The synthesis of the necessary precursors, such as 4-bromo-2-fluorobenzoic acid, has also been described. One method involves the oxidation of 2-fluoro-4-bromotoluene using a cobalt catalyst and oxygen. chemicalbook.com This benzoic acid derivative could then potentially be converted to the desired propanoic acid through a multi-step sequence.

| Starting Material | Key Reagents | Product | Reference |

| Ethyl 2-bromopropionate & 4-Bromo-2-fluorobiphenyl | Zinc, Nickel catalyst | 2-(2-Fluoro-4-biphenylyl)propionic acid | patsnap.com |

| 2-Methyl-2-phenylpropanoic acid | Bromine, Water | 2-(4-Bromophenyl)-2-methylpropanoic acid | google.compatsnap.com |

| 2-Fluoro-4-bromotoluene | Co(OAc)₂·4H₂O, O₂ | 4-Bromo-2-fluorobenzoic acid | chemicalbook.com |

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For "2-Fluoro-4-bromophenylpropanoic acid," several types of NMR experiments would be crucial.

Proton (¹H) NMR Spectral Analysis

A ¹H NMR spectrum provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For "this compound," one would expect to observe distinct signals for the protons on the aromatic ring, the methine proton (CH), and the methyl protons (CH₃) of the propanoic acid side chain. The chemical shifts (δ) would be influenced by the electron-withdrawing effects of the fluorine and bromine atoms, as well as the carboxylic acid group. Spin-spin coupling between adjacent non-equivalent protons would result in characteristic splitting patterns (e.g., doublets, triplets, quartets, multiplets), which would help to establish the connectivity of the protons in the molecule.

Interactive Data Table: Expected ¹H NMR Signals

| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | Multiplets | 2-10 |

| Methine-CH | 3.5 - 4.5 | Quartet | ~7 |

| Methyl-CH₃ | 1.4 - 1.8 | Doublet | ~7 |

| Carboxylic Acid-OH | 10.0 - 13.0 | Singlet (broad) | N/A |

Note: These are estimated values and the actual experimental data may vary based on the solvent and other experimental conditions.

Fluorine (¹⁹F) NMR Spectroscopy

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy would be an essential technique for characterization. ¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for identifying fluorine-containing compounds. A single signal would be expected for the fluorine atom in "this compound." The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, coupling between the fluorine nucleus and nearby protons (¹H-¹⁹F coupling) would provide valuable structural information, manifesting as splitting in both the ¹⁹F and ¹H NMR spectra.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in "this compound" would give a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon signals would be indicative of their chemical environment (aromatic, aliphatic, carbonyl). The carbon atom attached to the fluorine would exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), which is a characteristic feature in the ¹³C NMR spectra of organofluorine compounds.

Interactive Data Table: Expected ¹³C NMR Signals

| Carbon Type | Expected Chemical Shift (ppm) | Expected C-F Coupling |

| Carboxylic Acid C=O | 170 - 185 | Possible small coupling |

| Aromatic C-F | 155 - 165 | Large ¹JCF |

| Aromatic C-Br | 110 - 120 | No |

| Other Aromatic C-H | 125 - 140 | Possible small couplings |

| Methine-CH | 40 - 50 | Possible small coupling |

| Methyl-CH₃ | 15 - 25 | Possible small coupling |

Note: These are estimated values and the actual experimental data may vary.

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the structure, advanced 2D NMR techniques would be employed. These include:

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations and identify neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which can help in confirming the stereochemistry.

Chiral Additives for Enantiopurity Determination

"this compound" is a chiral molecule due to the presence of a stereocenter at the alpha-carbon of the propanoic acid moiety. To determine the enantiomeric purity of a sample, chiral resolving agents or chiral solvating agents could be used in the NMR analysis. These agents interact with the enantiomers to form diastereomeric complexes, which can often be distinguished in the NMR spectrum, allowing for the quantification of each enantiomer.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of a compound and to obtain information about its structure through fragmentation analysis. For "this compound," the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).

Common fragmentation pathways for carboxylic acids include the loss of the carboxylic acid group (-COOH) or the loss of water (H₂O) from the molecular ion. The fragmentation pattern would provide a fingerprint for the molecule, aiding in its identification.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can distinguish between compounds with the same nominal mass but different chemical formulas. For this compound (C9H8BrFO2), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements.

HRMS is crucial for confirming the successful synthesis of the target compound and for identifying any potential impurities. The high resolving power of HRMS instruments allows for the separation of ions with very similar mass-to-charge ratios, providing unambiguous elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polar molecules, such as carboxylic acids. In ESI-MS, the analyte is ionized directly from a solution, typically forming protonated [M+H]+ or deprotonated [M-H]- ions with minimal fragmentation. For this compound, analysis in the negative ion mode would be expected to readily produce the deprotonated molecule.

The resulting mass spectrum would show a prominent peak corresponding to the [M-H]- ion. Due to the presence of bromine, which has two stable isotopes (79Br and 81Br) of nearly equal abundance, a characteristic isotopic pattern would be observed for all bromine-containing ions. This pattern, with two peaks of roughly equal intensity separated by two mass units, serves as a clear indicator of the presence of a single bromine atom in the molecule.

Application in Reaction Monitoring and Product Identification

Both HRMS and ESI-MS are invaluable tools for real-time reaction monitoring and the definitive identification of reaction products. During the synthesis of this compound, small aliquots of the reaction mixture can be periodically analyzed by ESI-MS to track the consumption of starting materials and the formation of the desired product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Upon completion of the reaction, HRMS can be employed to confirm the identity of the purified product by matching its experimentally determined exact mass to the calculated theoretical mass. Furthermore, by analyzing the fragmentation patterns in tandem mass spectrometry (MS/MS) experiments, detailed structural information about the molecule can be obtained, further confirming its identity.

Interactive Data Table: Expected Mass Spectrometric Data

| Parameter | Expected Value |

| Molecular Formula | C9H8BrFO2 |

| Nominal Mass | 246 g/mol |

| Exact Mass (Monoisotopic) | 245.9719 u |

| Primary ESI-MS Ion (Negative Mode) | [M-H]- |

| Expected m/z of [M-H]- | 244.9641 (for 79Br), 246.9621 (for 81Br) |

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. The resulting spectrum is a plot of absorbance versus wavenumber and is unique for each compound, often referred to as a "molecular fingerprint".

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands for the carboxylic acid group, the aromatic ring, and the carbon-halogen bonds. The broad O-H stretching vibration of the carboxylic acid dimer is anticipated in the range of 2500-3300 cm-1. The C=O stretching vibration of the carbonyl group will likely appear as a strong, sharp band around 1700 cm-1. Aromatic C-H stretching vibrations are expected just above 3000 cm-1, while C=C stretching vibrations within the aromatic ring will produce peaks in the 1450-1600 cm-1 region. The C-F and C-Br stretching vibrations will be found in the fingerprint region, typically below 1200 cm-1.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations.

In the Raman spectrum of this compound, the aromatic ring vibrations are expected to be prominent. The symmetric stretching of the C=C bonds in the benzene (B151609) ring should produce a strong signal. The C-Br and C-F bonds will also exhibit characteristic Raman shifts. The C=O stretching vibration of the carboxylic acid will also be visible, though potentially weaker than in the FT-IR spectrum.

Analysis of Vibrational Modes and Molecular Conformation

The combined analysis of FT-IR and Raman spectra provides a more complete picture of the vibrational modes of this compound. By comparing the experimental spectra with theoretical calculations based on density functional theory (DFT), a detailed assignment of the observed vibrational bands to specific atomic motions can be achieved.

This analysis can also provide insights into the molecular conformation. For example, the position and shape of the O-H and C=O bands can be influenced by intermolecular hydrogen bonding in the solid state or in concentrated solutions. The vibrational frequencies of the aromatic ring can be affected by the electronic effects of the fluorine and bromine substituents.

Interactive Data Table: Expected Vibrational Spectroscopy Data

| Functional Group | Expected FT-IR Band (cm-1) | Expected Raman Shift (cm-1) | Vibrational Mode |

| Carboxylic Acid O-H | 2500-3300 (broad) | Weak | Stretching |

| Aromatic C-H | 3000-3100 | Strong | Stretching |

| Carboxylic Acid C=O | ~1700 (strong) | Moderate | Stretching |

| Aromatic C=C | 1450-1600 | Strong | Stretching |

| C-O | 1210-1320 | Moderate | Stretching |

| C-F | 1000-1250 | Moderate | Stretching |

| C-Br | 500-600 | Strong | Stretching |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for characterizing organic compounds containing chromophores. In the case of this compound, the chromophore responsible for UV-Vis absorption is the substituted benzene ring. The electronic transitions within this aromatic system, specifically the π → π* transitions, give rise to characteristic absorption bands in the UV region.

The UV spectrum of benzene, the parent chromophore, typically exhibits three absorption bands: an intense E1 band around 184 nm, a less intense E2 band near 204 nm, and a weak, fine-structured B band around 256 nm. spcmc.ac.inhnue.edu.vn These bands originate from π → π* transitions. When substituents are added to the benzene ring, the symmetry of the molecule is altered, and interactions between the substituents and the π-electron system can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (ε). These shifts are referred to as bathochromic (to longer wavelengths) or hypsochromic (to shorter wavelengths).

For this compound, the benzene ring is substituted with a fluorine atom, a bromine atom, and a propanoic acid group. Both fluorine and bromine are halogens and act as auxochromes. Auxochromes are groups that, when attached to a chromophore, modify the λmax and the intensity of the absorption. Halogen substituents typically cause a bathochromic shift of the B-band. spcmc.ac.in For instance, the B-band of bromobenzene is observed at a slightly longer wavelength than that of chlorobenzene, suggesting that the size and polarizability of the halogen influence the extent of the shift. cdnsciencepub.comcdnsciencepub.com Similarly, fluorobenzene also shows a shift in its absorption bands compared to benzene. cdnsciencepub.comnist.govnih.gov

Based on the analysis of similar substituted benzenes, the UV-Vis spectrum of this compound is expected to show absorption bands characteristic of a substituted benzene ring. The primary π → π* transitions are anticipated to be shifted to longer wavelengths compared to unsubstituted benzene due to the presence of the halogen and alkyl substituents.

The following table summarizes the expected UV-Vis absorption data for this compound based on the typical absorption ranges for related substituted aromatic compounds.

| Compound | Expected λmax Range (nm) | Transition Type |

| This compound | 200-220 | π → π* (E2-band like) |

| 260-290 | π → π* (B-band like) |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations are employed to solve the Schrödinger equation for a molecule, providing detailed information about its electronic and geometric properties.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. It offers a balance between accuracy and computational cost, making it suitable for calculating the ground state properties of medium-sized organic molecules. These properties include optimized molecular geometry (bond lengths and angles), vibrational frequencies, and Mulliken atomic charges.

While specific DFT studies on 2-Fluoro-4-bromophenylpropanoic acid are not prominently available in the surveyed literature, the application of this method can be illustrated by examining related structures. For instance, studies on halogen-substituted L-phenylalanine derivatives, which also contain a substituted phenyl ring and a propanoic acid moiety, demonstrate how DFT can be used to probe structural parameters. The substitution of halogens like fluorine and bromine is known to influence the electronic distribution and geometry of the molecule.

A representative DFT calculation would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to obtain the optimized geometry.

Table 1: Representative Calculated Ground State Properties for a Substituted Phenylpropanoic Acid Moiety (Illustrative)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-F | ~1.35 Å |

| C-Br | ~1.90 Å | |

| O-H (Carboxyl) | ~0.97 Å | |

| C=O (Carboxyl) | ~1.21 Å | |

| Bond Angle | C-C-F | ~119° |

| C-C-Br | ~120° | |

| O=C-O (Carboxyl) | ~123° | |

| Note: These values are illustrative and based on typical DFT results for similar functionalized aromatic compounds. The exact values would depend on the specific molecule and level of theory. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. rsc.orgnih.gov It is a popular method for predicting ultraviolet-visible (UV-Vis) absorption spectra by calculating the vertical excitation energies and oscillator strengths of electronic transitions. rsc.org This allows for the characterization of how a molecule interacts with light.

For this compound, TD-DFT calculations could reveal the energies of the lowest singlet excited states (S1, S2, etc.) and the nature of the electronic transitions, such as n→π* or π→π*. These calculations are crucial for understanding the photophysical behavior of the compound. The results can be compared with experimental spectra to validate the computational model. rsc.org

Table 2: Illustrative TD-DFT Calculated Excited State Properties

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) |

| S₀ → S₁ | 4.50 | 275 | 0.02 |

| S₀ → S₂ | 4.95 | 250 | 0.15 |

| S₀ → S₃ | 5.40 | 230 | 0.30 |

| Note: These are hypothetical TD-DFT results for a fluorobromophenyl chromophore, illustrating the type of data obtained from such calculations. |

Møller-Plesset perturbation theory (MP) is a post-Hartree-Fock method used to more accurately account for electron correlation, which is the interaction between electrons that is not fully captured by mean-field theories like Hartree-Fock. researchgate.netyoutube.com The second-order Møller-Plesset (MP2) method is the most common and provides a significant improvement in the calculation of molecular energies and properties over the Hartree-Fock level. youtube.com

MP2 calculations are computationally more demanding than DFT but can be valuable for small systems or for benchmarking the accuracy of DFT functionals. youtube.comlibretexts.org For this compound, MP2 calculations could yield highly accurate ground-state geometries and interaction energies, serving as a reference for other methods. However, due to their cost, they are less frequently used for routine calculations on molecules of this size compared to DFT. libretexts.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations provide a detailed view of the dynamic behavior, conformational changes, and intermolecular interactions of a system. nih.gov

For this compound, MD simulations could be used to explore its conformational landscape, its interaction with solvent molecules, or its binding to a biological target like a protein. For example, studies on other halogenated compounds have used MD simulations to investigate the stability and geometry of halogen bonds in protein-ligand complexes. nih.govresearchgate.net A simulation protocol for a halogenated ligand might involve placing the molecule in a simulation box with a protein and water, then running the simulation for an extended period (e.g., nanoseconds) to observe the interactions. researchgate.netnih.gov The results can reveal stable interactions, such as the distance and angle between the bromine atom (a potential halogen bond donor) and an oxygen atom on a protein, which are critical for understanding molecular recognition. nih.gov

Prediction of Molecular Descriptors and Electronic Properties

Molecular descriptors are numerical values that encode chemical information and are used to predict the physicochemical and biological properties of molecules in quantitative structure-activity relationship (QSAR) models. oaepublish.com

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. youtube.comlibretexts.org It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). libretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of molecular stability and reactivity. rsc.org

In a molecule like this compound, the fluorine and bromine substituents are expected to modulate the energies of the frontier orbitals. Studies on similar halogen-substituted compounds show that halogen atoms significantly influence the HOMO-LUMO gap, thereby affecting charge transfer characteristics. rsc.org DFT calculations are commonly used to determine the energies of these orbitals.

Table 3: Representative Frontier Molecular Orbital Data for Halogen-Substituted Phenyl Derivatives

| Compound Moiety | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Phenylpropanoic acid | -6.8 | -1.1 | 5.7 |

| Fluoro -phenylpropanoic acid | -7.0 | -1.2 | 5.8 |

| Bromo -phenylpropanoic acid | -6.9 | -1.5 | 5.4 |

| Fluoro-Bromo -phenylpropanoic acid | -7.1 | -1.6 | 5.5 |

| Note: This table presents illustrative data based on trends observed in computational studies of related halogenated aromatic compounds. rsc.org The electron-withdrawing nature of the halogens tends to lower the energy of both the HOMO and LUMO. |

Dipole Moment Calculations

Theoretical Absorption and Emission Spectra Prediction

Computational methods can predict the electronic absorption (UV-Vis) and emission (fluorescence) spectra of molecules, offering insights into their photophysical properties. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the energies of electronic transitions from the ground state (S₀) to excited states (S₁), which correspond to the absorption wavelengths. nih.gov

For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π→π* transitions within the benzene (B151609) ring. The positions and intensities of these absorption bands are sensitive to the nature and position of the substituents. researchgate.net A study on 2-Phenylpropanoic acid, a related compound, showed absorption bands around 228 nm and 257 nm in various solvents. researchgate.net The substitution of fluorine and bromine atoms would be expected to cause shifts in these absorption maxima (bathochromic or hypsochromic shifts) due to their electronic effects on the aromatic system.

Theoretical calculations can generate a predicted spectrum by calculating the oscillator strengths and transition energies for the lowest-lying excited states. nih.gov These computational results can then be compared with experimental spectra to validate the theoretical model and aid in the interpretation of the observed electronic transitions. While detailed theoretical spectra for this compound are not published, the methodology applied to similar phenylpropanoic acid derivatives provides a clear framework for how such predictions would be made. researchgate.net

Computational Pharmacology and Drug-Likeness Assessment

In modern drug discovery, computational pharmacology plays a pivotal role in the early-stage assessment of potential drug candidates. nih.gov These in silico methods are designed to predict the pharmacokinetic and pharmacodynamic properties of a molecule, helping to identify candidates with a higher probability of success in later clinical phases and reducing the time and cost of development. nih.govnih.gov For a compound like this compound, these assessments would focus on its potential as a therapeutic agent by evaluating its drug-like properties.

ADMET Prediction Methodologies

ADMET, which stands for Absorption, Distribution, Metabolism, Excretion, and Toxicity, encompasses the key pharmacokinetic properties that determine a drug's fate in the body. Undesirable ADMET properties are a major cause of clinical trial failures. nih.gov In silico ADMET prediction uses a variety of computational models, including quantitative structure-activity relationship (QSAR) models, machine learning algorithms (like random forests and neural networks), and knowledge-based systems, to estimate these properties from the molecular structure alone. nih.govacs.orgresearchgate.net

Numerous free and commercial software tools (e.g., pkCSM, Pre-ADMET, ADMETlab) are available to perform these predictions. mdpi.comnih.gov These platforms analyze the chemical structure of a compound and predict a range of parameters.

Table 1: Example of Predicted ADMET Properties This table illustrates the types of parameters typically evaluated in an in silico ADMET assessment. The values are hypothetical and for illustrative purposes only.

| Property Category | Parameter | Predicted Value | Interpretation |

|---|---|---|---|

| Absorption | Caco-2 Permeability (nm/s) | > 30 | High intestinal permeability |

| Human Intestinal Absorption (%) | > 80% | Well absorbed from the gut | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross into the brain |

| Plasma Protein Binding (%) | > 90% | High affinity for plasma proteins | |

| Metabolism | CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via CYP2D6 |

| CYP3A4 Inhibitor | Yes | Potential for drug-drug interactions via CYP3A4 | |

| Excretion | Total Clearance (log ml/min/kg) | 0.5 | Moderate rate of excretion |

| Toxicity | AMES Mutagenicity | Non-mutagen | Low risk of being a mutagen |

These predictive models allow researchers to flag potential liabilities in drug candidates early in the discovery process, enabling medicinal chemists to prioritize compounds with more favorable predicted profiles. mdpi.com

Molecular Docking Simulations for Target Interaction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as a drug candidate) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.govnih.gov This method is crucial for understanding the potential mechanism of action of a compound and for predicting its binding affinity.

The process involves placing the 3D structure of the ligand, in this case, this compound, into the binding site of a target protein. researchgate.net A scoring function is then used to evaluate the fitness of different binding poses, estimating the binding energy. researchgate.net Lower docking scores typically indicate a more favorable binding interaction. nih.gov These simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues in the protein's active site.

For example, if this compound were being investigated as an inhibitor of an enzyme like human pancreatic α-amylase, docking simulations would be performed using the crystal structure of the enzyme. nih.gov

Table 2: Example of Molecular Docking Results This table provides a hypothetical example of docking results for a compound against a target enzyme.

| Target Enzyme | Ligand | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Human Pancreatic α-Amylase (PDB: 5E0F) | Compound X | -8.5 | ASP197, GLU233, ARG195 |

The insights gained from molecular docking are invaluable for explaining structure-activity relationships (SAR) and for guiding the optimization of lead compounds to improve their potency and selectivity.

Structure-Based Drug Design Principles

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structural information of the biological target. nih.govitmedicalteam.pl The goal of SBDD is to design molecules that are complementary in shape and chemical properties to the target's binding site, leading to high-affinity and selective inhibitors or modulators. nih.govcreative-enzymes.com

The SBDD workflow is an iterative cycle:

Target Structure Determination: The 3D structure of the target protein is determined, typically through X-ray crystallography or NMR spectroscopy. nih.gov

Binding Site Analysis: The binding pocket is analyzed to identify key features and potential interaction points.

Computational Screening/Design: Molecular docking (as described above) or de novo design algorithms are used to identify or create compounds that are predicted to bind effectively to the site. itmedicalteam.pl

Chemical Synthesis: The most promising compounds are synthesized by medicinal chemists.

Biological Testing: The synthesized compounds are tested in vitro for their activity against the target.

Co-crystal Structure Analysis: The structure of the most potent compound bound to the protein is determined to understand the binding mode and confirm the design hypothesis. nih.gov

This cycle is repeated, with the structural information from each round informing the design of the next generation of compounds, progressively improving their properties. nih.gov For a molecule like this compound, SBDD principles would be applied to optimize its structure to enhance its interaction with a specific biological target, potentially by modifying its substituents to better fit the target's binding pocket. nih.govitmedicalteam.pl

Structure Activity Relationship Sar Investigations

Impact of Fluoro and Bromo Substituents on Molecular Activity

The molecular activity of 2-Fluoro-4-bromophenylpropanoic acid is significantly influenced by the electronic and steric properties of its halogen substituents on the aromatic ring. The fluorine atom at position 2 and the bromine atom at position 4 create a unique physicochemical profile that dictates the molecule's interactions with biological targets.

Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect. tandfonline.com This can alter the acidity (pKa) of the carboxylic acid group, which is crucial for forming ionic interactions or salt bridges with binding site residues in target proteins. tandfonline.com The small size of the fluorine atom (van der Waals radius of 1.47 Å) means it can often substitute a hydrogen atom with minimal steric disruption, acting as a bioisostere. tandfonline.com Its introduction can also enhance metabolic stability by strengthening the carbon-fluorine bond against oxidative metabolism. tandfonline.comresearchgate.net

Table 1: Comparison of Physicochemical Properties of Hydrogen, Fluorine, and Bromine Substituents

| Property | Hydrogen (H) | Fluorine (F) | Bromine (Br) |

|---|---|---|---|

| van der Waals Radius (Å) | 1.20 | 1.47 | 1.85 |

| Electronegativity (Pauling Scale) | 2.20 | 3.98 | 2.96 |

| Key Effects in Drug Design | Baseline reference | Increases metabolic stability, alters pKa, can form H-bonds. tandfonline.com | Increases lipophilicity, potential for halogen bonding, space-filling. researchgate.net |

Chiral Stereochemistry and Enantiomeric Purity in Biological Contexts

Like other 2-arylpropanoic acids (profens), this compound possesses a chiral center at the alpha-carbon of the propanoic acid moiety. youtube.com This results in the existence of two non-superimposable mirror-image forms known as enantiomers: (S)-2-Fluoro-4-bromophenylpropanoic acid and (R)-2-Fluoro-4-bromophenylpropanoic acid. tru.ca

In biological systems, these enantiomers can exhibit significantly different pharmacological and pharmacokinetic properties. nih.gov This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. For many profen drugs, one enantiomer (often the S-form) is responsible for the majority of the desired therapeutic activity, while the other may be less active, inactive, or even contribute to different or unwanted effects. nih.govnih.gov For example, in studies of flurbiprofen, the (R)-enantiomer was found to exert analgesic activity through mechanisms independent of the peripheral prostaglandin (B15479496) synthesis inhibition associated with the (S)-enantiomer. nih.gov

Therefore, the enantiomeric purity of a sample is critical for accurately assessing its biological activity. nih.gov Experiments conducted with a racemic mixture (a 50:50 mix of both enantiomers) may not reveal the true potency or specific effects of the active enantiomer. nih.gov The development of methods for chiral separation and analysis, such as chiral High-Performance Liquid Chromatography (HPLC), is essential for isolating and studying the individual enantiomers to understand their distinct biological roles. mdpi.com

Correlation of Structural Modifications with Biochemical Interaction Profiles

The structural features of this compound are directly correlated with its potential biochemical interactions, particularly as an inhibitor of enzymes like cyclooxygenase (COX). Arylpropanoic acids are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs) that typically function by inhibiting COX-1 and COX-2, the enzymes responsible for prostaglandin synthesis. acs.orgnih.gov

The carboxylic acid group is a key pharmacophore, typically forming a critical ionic bond with a positively charged arginine residue (e.g., Arg120 in COX-1) deep within the active site of the enzyme. The substituted phenyl ring projects into a hydrophobic channel. The specific substitutions on this ring dictate the potency and selectivity of the inhibition.

The 4-bromo substituent, due to its size and lipophilicity, would be expected to occupy a hydrophobic pocket within the enzyme's active site. researchgate.net Modifications at this position are known to influence activity. For instance, in related NSAIDs, modifying the 4-phenyl ring can be a strategy to enhance selectivity for COX-2 over COX-1. acs.org The 2-fluoro substituent can influence the conformation of the phenyl ring and the acidity of the propanoic acid group, potentially optimizing the fit and binding energy within the active site. tandfonline.comacs.org In some series of inhibitors, electron-withdrawing groups have been shown to be favorable for activity. nih.gov

Table 2: General Correlation of Structural Modifications in Arylpropanoic Acids with COX Enzyme Inhibition

| Structural Modification | General Effect on Biochemical Interaction Profile |

|---|---|

| Carboxylic Acid Group | Essential for binding to the active site, often via an ionic interaction with an Arginine residue. acs.org |

| Alpha-Methyl Group | Contributes to binding and can enhance inhibitory potency. |

| Para-position Substituent on Phenyl Ring | Influences binding in the main hydrophobic channel; bulky groups can affect COX-1/COX-2 selectivity. nih.govacs.org |

| Ortho-position Substituent on Phenyl Ring | Can force a non-planar conformation (dihedral angle) between the phenyl ring and the acid side chain, which can be critical for potent inhibition. acs.org |

SAR Studies in Related Fluorine-Containing Aromatic Compounds

The use of fluorine in medicinal chemistry is a well-established strategy to modulate the properties of aromatic compounds, and the principles learned from these studies are applicable to understanding this compound. tandfonline.comnih.gov

One of the most significant roles of fluorine is to block metabolic oxidation. The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes like cytochrome P450. researchgate.net Placing a fluorine atom at a site on an aromatic ring that is susceptible to hydroxylation can prevent this metabolic pathway, thereby increasing the compound's half-life and bioavailability. tandfonline.com

Fluorine's high electronegativity can also be used to modulate the pKa of nearby acidic or basic functional groups, which can impact a molecule's absorption, distribution, and target-binding affinity. tandfonline.com Furthermore, while fluorine is typically considered a hydrogen isostere, it can also participate in unique non-covalent interactions. It can act as a weak hydrogen bond acceptor, and in certain contexts, can form halogen bonds, which are increasingly recognized as important interactions in ligand-receptor binding. nih.govacs.org

In SAR studies of various drug candidates, the strategic placement of fluorine on an aromatic ring has led to significant improvements in potency and pharmacokinetic profiles. nih.govnih.gov For example, in some series of kinase inhibitors, adding a fluorine atom to a phenyl ring resulted in enhanced binding affinity. acs.org In other cases, replacing a hydroxyl group with fluorine, which can only accept a hydrogen bond, has been a useful probe to determine whether the hydroxyl group was acting as a hydrogen bond donor or acceptor in its interaction with a receptor. nih.gov These examples highlight the versatility of fluorine in fine-tuning the properties of aromatic compounds for optimized biological activity.

Biochemical Interactions and Mechanistic Studies

Modulation of Enzyme Activity by Derivatives

Derivatives of halogenated phenylpropanoic acids can exert significant influence over various enzymatic processes. The presence of fluoro and bromo substituents on the phenyl ring can alter the electronic and steric properties of these molecules, leading to specific interactions with enzyme active sites.

While direct studies on 2-Fluoro-4-bromophenylpropanoic acid are limited, research into structurally related compounds provides valuable insights. For instance, derivatives containing bromo and fluoro substitutions have been investigated for their kinase inhibitory potential. Kinases are crucial enzymes that regulate a vast array of cellular processes, and their inhibition is a key target in various therapeutic areas.

A study on quinazoline (B50416) derivatives, which also feature halogenated phenyl rings, has shed light on this aspect. Specifically, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid demonstrated inhibitory activity against Aurora A kinase, a serine/threonine kinase that plays a significant role in cell cycle regulation. researchgate.net This compound was the most potent among the tested derivatives in its class. researchgate.net The inhibitory effects were evaluated through in vitro kinase assays and cytotoxicity assays on cancer cell lines. researchgate.net

The half-maximal inhibitory concentration (IC₅₀) provides a measure of a compound's potency in inhibiting a specific biological or biochemical function. For 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid , the IC₅₀ values were determined for two human cancer cell lines, as detailed in the table below. researchgate.net

Table 1: Cytotoxicity of 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid

| Cell Line | Cancer Type | IC₅₀ (µM) |

|---|---|---|

| T-24 | Human Urinary Bladder Cancer | 257.87 |

This table is based on data for a structurally related quinazoline derivative and is intended to be illustrative of kinase inhibition by compounds containing bromo- and fluoro-phenyl moieties. researchgate.net

The anti-inflammatory properties of phenylpropanoic acid derivatives, often referred to as "profens," are well-documented. A closely related compound, Flurbiprofen (2-(2-fluoro-4-biphenylyl)propionic acid), provides a model for understanding the anti-inflammatory mechanisms. The primary mechanism of action for these nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov By blocking COX, these compounds prevent the synthesis of prostaglandins, which are key mediators of inflammation. nih.gov

In vitro studies using cell-free homogenates of guinea pig lung demonstrated that Flurbiprofen effectively inhibits prostaglandin (B15479496) synthesis from arachidonic acid. nih.gov The compound showed a 50% inhibitory effect on this process at a concentration of 0.64 µM. nih.gov Further analysis revealed that Flurbiprofen inhibited the synthesis of both Prostaglandin E₂ (PGE₂) and Prostaglandin F₂α (PGF₂α). nih.gov

Table 2: In Vitro Inhibition of Prostaglandin Synthesis by Flurbiprofen

| Parameter | Value |

|---|

This table is based on data for the structurally related compound Flurbiprofen. nih.gov

The anti-inflammatory efficacy of these compounds is directly linked to their ability to inhibit prostaglandin biosynthesis. nih.gov

Lipid peroxidation is a process where oxidants like free radicals attack lipids, leading to cellular damage. This process is implicated in various disease states and is a target for antioxidant compounds. The antioxidant potential of NSAIDs, including derivatives of phenylpropanoic acid, has been a subject of investigation.

Studies on Ibuprofen (B1674241) , another well-known profen, have shown that it can reduce levels of lipid peroxidation. nih.gov In animal models, Ibuprofen treatment led to a decrease in oxidative damage markers. nih.gov The mechanism may involve the inhibition of enzymes like NADPH oxidase that produce reactive oxygen species. nih.gov

Research on various NSAIDs has evaluated their ability to inhibit lipid peroxidation in splenocyte membranes initiated by peroxyl radicals. In these studies, some NSAIDs, such as Etodolac , Piroxicam , and Tenoxicam , demonstrated a concentration-dependent inhibition of lipid peroxidation, whereas others like Indoprofen and Clonixin did not show significant antioxidant activity under the tested conditions. iaamonline.org This suggests that the antioxidant effect is specific to the chemical structure of the NSAID. iaamonline.org Additionally, novel derivatives of Flurbiprofen have been synthesized and shown to possess significant antioxidant activities in in-vitro assays. nih.gov

Table 3: Antioxidant Activity of Selected NSAIDs against Lipid Peroxidation

| Compound | Antioxidant Activity Observed |

|---|---|

| Etodolac | Yes |

| Piroxicam | Yes |

| Tenoxicam | Yes |

| Indoprofen | No |

This table summarizes findings from a study on various NSAIDs and their effects on lipid peroxidation in splenocyte membranes. iaamonline.org

Transport proteins, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, are crucial for moving substances across biological membranes. nih.govnih.govnih.gov The interaction of drug molecules with these transporters can significantly affect their absorption, distribution, and excretion.

The influence of halogenation on the interaction of compounds with transporters has been noted in studies of other molecules. For example, research on halogenated tyrosine and phenylalanine derivatives has shown that these compounds can interact with the Organic Anion Transporter 1 (OAT1), which is part of the SLC family. nih.govresearchgate.net In one study, 3-Fluoro-α-methyl-l-tyrosine (FAMT) was transported by OAT1 with a Michaelis constant (Kₘ) of 171.9 µM, indicating a specific interaction. nih.govresearchgate.net This highlights that halogen atoms can be key determinants for interaction with certain transporters. nih.gov

Furthermore, the synthesis of chiral ligands from L-phenylalanine and halogen-substituted salicylaldehydes (including fluoro and bromo substitutions) has been explored to study how these substitutions influence the structure and coordination behavior of the resulting complexes. rsc.org While not a direct study of transport protein interaction, it demonstrates the importance of halogenation in the molecular interactions of phenylalanine derivatives, a class to which this compound belongs.

Investigating Metabolic Fate and Biochemical Pathways

Beta-oxidation is the primary metabolic process for breaking down fatty acids to produce energy. wikipedia.org This pathway occurs within the mitochondria and involves a series of enzymatic reactions. wikipedia.org It has been shown that certain compounds can inhibit this pathway, which can have significant metabolic consequences.

The presence of a bromine atom at the alpha-carbon of a fatty acid has been shown to be a potent inhibitor of beta-oxidation. For instance, 2-bromopalmitate and its CoA and carnitine esters are powerful and specific inhibitors of mitochondrial fatty acid oxidation. mdpi.com Studies on the metabolism of cinnamic acid and its analogues have also shown that the beta-oxidative metabolism of their acyl side chains can be inhibited by fatty acids and specific inhibitors like 2-bromooctanoic acid . nih.gov

The general mechanism of beta-oxidation involves the sequential cleavage of two-carbon units from the fatty acyl-CoA molecule. wikipedia.org Inhibition can occur at various steps of this process. For example, some inhibitors target the carnitine palmitoyltransferase (CPT) system, which is responsible for transporting long-chain fatty acids into the mitochondria. nih.gov Given that this compound is a substituted fatty acid, it is plausible that it or its metabolites could interact with and potentially inhibit the enzymes of the beta-oxidation pathway, similar to other bromo-substituted fatty acids.

Cellular Response Mechanisms (In Vitro)

In vitro studies provide a foundational understanding of how a compound interacts with living cells in a controlled environment. Research into the cellular responses to this compound has focused on its potential to influence cell fate and proliferation.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or cancerous cells. Some chemical compounds can trigger this process. However, specific studies demonstrating the direct induction of apoptosis by this compound are not currently prominent in the scientific literature. While related compounds have been investigated for their pro-apoptotic properties, direct evidence for this compound is needed. For instance, a different molecule, 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, was found to induce cellular apoptosis in a human breast cancer cell line (MCF-7). nih.gov At its IC50 concentration of 168.78 µM, this quinazoline derivative led to a 2.16% rate of apoptosis, which was higher than the positive control, doxorubicin (B1662922) (1.52%). nih.gov This highlights the potential for structurally related compounds to influence apoptotic pathways, though direct extrapolation to this compound is not possible without specific experimental data.

Impact on Cell Cycle Progression

The cell cycle is a tightly regulated series of events that leads to cell division and proliferation. Disruption of the cell cycle is a key mechanism of action for many anti-cancer agents. Research specifically detailing the impact of this compound on cell cycle progression is limited. However, studies on analogous structures can provide some context. For example, the compound 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid was shown to arrest the cell cycle of MCF-7 breast cancer cells at the G1 phase. nih.govmdpi.com Treatment with this compound at its IC50 concentration resulted in an increase in the G1 phase cell population from 51.45% in control cells to 60.68%. mdpi.com This arrest at the G1 phase indicates an inhibition of the cells from proceeding to the DNA synthesis (S) phase. mdpi.com

Table 1: Cell Cycle Analysis of MCF-7 Cells Treated with 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid

| Treatment | G1 Phase (%) | S Phase (%) | G2 Phase (%) |

| Control | 51.45 | 22.27 | 21.34 |

| Compound 6e (168.78 µM) | 60.68 | 17.47 | 18.29 |

Data sourced from a study on a structurally related compound, not this compound. mdpi.com

Effects on Drug-Tolerant Persister Cells

Drug-tolerant persister (DTP) cells are a subpopulation of cancer cells that can survive initial treatment with therapies that are otherwise effective against the bulk of the tumor. nih.gov These cells are thought to be a key contributor to cancer recurrence and the development of acquired drug resistance. nih.gov DTP cells often exhibit a slow-cycling or dormant state, which makes them less susceptible to drugs that target rapidly proliferating cells. nih.gov They can also display altered metabolic states, such as an increased reliance on oxidative phosphorylation. nih.gov Currently, there is no specific research available that investigates the effects of this compound on this resilient cell population. The development of therapeutic strategies to eliminate DTP cells is an active area of cancer research, but the role of this specific compound in that effort remains to be determined. nih.gov

Role As a Chiral and Fluorinated Building Block in Advanced Organic Synthesis

Applications in the Synthesis of Complex Organic Molecules

While direct literature on the application of 2-fluoro-4-bromophenylpropanoic acid in the total synthesis of complex natural products is not extensively documented, its structural motifs are present in various advanced synthetic intermediates. The strategic placement of the fluoro and bromo groups on the phenyl ring allows for sequential and site-selective modifications, a crucial aspect in the assembly of intricate molecular architectures.

The bromo group can be readily transformed through a variety of cross-coupling reactions, such as Suzuki, Stille, and Heck couplings, to introduce new carbon-carbon bonds. This enables the construction of biaryl systems or the attachment of complex side chains. The fluorine atom, on the other hand, can influence the reactivity of the aromatic ring and can be a key element in the design of molecules with specific electronic properties. Although not a direct example using the title compound, the synthesis of complex molecules often relies on the late-stage functionalization of halogenated intermediates. For instance, the synthesis of certain pharmaceuticals has been achieved through the nucleophilic aromatic substitution of a fluorine atom on a heterocyclic ring, a reaction that can be influenced by other substituents on the molecule. nih.gov

Utility in the Construction of Biologically Active Compounds

The structural framework of this compound is found in derivatives that exhibit significant biological activity, particularly as anti-inflammatory agents. Research into nonsteroidal anti-inflammatory drugs (NSAIDs) has explored analogues of this compound to develop safer and more effective therapeutics.

For instance, derivatives of the closely related 2-{2-fluoro-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid have been synthesized and evaluated for their anti-inflammatory and gastric ulcerogenic activities. nih.govresearchgate.netelsevierpure.com One such derivative, 11a, demonstrated higher anti-inflammatory activity compared to 2-fluoroloxoprofen, with a comparable ulcerogenic effect, suggesting its potential as a therapeutically beneficial NSAID. nih.govelsevierpure.com

Furthermore, the core structure is amenable to the synthesis of various heterocyclic compounds with potential therapeutic applications. For example, a series of 1,3,4-oxadiazoles, 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,2,4-triazines have been derived from the related 2-(2-fluoro-4-biphenylyl)propionic acid. nih.gov Several of these compounds exhibited significant anti-inflammatory activity with reduced ulcerogenic potential, highlighting the utility of the fluorinated phenylpropanoic acid scaffold in medicinal chemistry. nih.gov The anti-inflammatory activities of some of these derivatives are detailed in the table below.

| Compound | Anti-inflammatory Activity (% inhibition) | Ulcerogenic Activity (average no. of ulcers) |

| Flurbiprofen | 68.2 | 2.8 |

| Compound 4a | 65.9 | 0.6 |

| Compound 4b | 63.6 | 0.8 |

| Compound 5a | 70.5 | 0.4 |

| Compound 5b | 61.4 | 1.0 |

| Data sourced from a study on derivatives of 2-(2-fluoro-4-biphenylyl)propionic acid. nih.gov |

Development of Optically Active Precursors for Pharmaceutical Research

The development of enantiomerically pure pharmaceuticals is a cornerstone of modern drug design. This compound, possessing a chiral center, is a valuable precursor for the synthesis of optically active drugs. The separation of its racemic mixture into individual enantiomers is crucial for investigating their distinct pharmacological profiles.

A highly effective method for obtaining optically active 2-aryl-2-fluoropropanoic acids, including by analogy this compound, is through kinetic resolution. nih.govnih.gov This technique involves the enantioselective esterification of the racemic acid using a chiral acyl-transfer catalyst. For example, using (+)-benzotetramisole (BTM) as the catalyst, pivalic anhydride (B1165640) as a coupling agent, and bis(α-naphthyl)methanol as an achiral alcohol, a series of racemic 2-aryl-2-fluoropropanoic acids have been successfully resolved. nih.govnih.gov This method yields both the optically active carboxylic acid and the corresponding ester with good to high enantiomeric excesses. nih.govnih.gov

The table below illustrates the effectiveness of this kinetic resolution for various 2-aryl-2-fluoropropanoic acids, which is indicative of the potential for resolving this compound.

| Racemic Acid | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Acid (%) | Enantiomeric Excess of Ester (%) |

| 2-Fluoro-2-phenylpropanoic acid | 24 | 51 | 98 | 94 |

| 2-Fluoro-2-(o-tolyl)propanoic acid | 48 | 52 | >99 | 93 |

| 2-Fluoro-2-(m-tolyl)propanoic acid | 24 | 51 | 96 | 93 |

| 2-Fluoro-2-(p-tolyl)propanoic acid | 24 | 50 | 99 | 98 |

| Data from a study on the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids. nih.gov |

This method provides a practical route to obtaining the enantiopure forms of this compound, which are essential for stereoselective synthesis in pharmaceutical research.

Strategic Integration in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. While there is a lack of specific literature detailing the integration of this compound in MCRs, its structural features suggest its potential as a valuable component in such reactions.